molecular formula C20H19ClN2O2S B2862414 (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324325-42-9

(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2862414
CAS No.: 1324325-42-9
M. Wt: 386.89
InChI Key: NNHOJDQDEJFETH-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an organic compound that has garnered attention due to its unique structural components and potential applications in various scientific fields. Its intricate structure incorporates a chlorophenyl group, a methylbenzo[d]thiazolyl group, and a piperidinyl methanone core, making it a subject of interest in synthetic chemistry and pharmacology.

Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various targets leading to a range of biological activities . The compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target proteins and resulting in the observed biological effects.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely depending on the specific pathway and target involved.

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties . These properties can greatly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multi-step reactions:

  • Formation of Intermediate Compounds: : Starting with (3-chlorophenyl)methanone, the synthetic route often involves coupling with 4-methylbenzo[d]thiazol-2-yl-oxy intermediates under controlled conditions.

  • Piperidine Introduction:

  • Reaction Conditions: : The reactions often require catalysts such as palladium on carbon, solvents like dichloromethane, and specific temperatures ranging from 60-90°C.

Industrial Production Methods: While industrial production methods are proprietary, they generally follow the same fundamental synthetic routes with optimizations for scale, yield, and purity. This includes large-scale reactors and precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : It can undergo oxidation reactions to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can break down the piperidinyl methanone group to simpler amines.

  • Substitution: : Various electrophilic aromatic substitution reactions can modify the chlorophenyl ring.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.

  • Substitution: : Friedel-Crafts alkylation or acylation methods apply, with reagents like aluminum chloride (AlCl3).

Major Products: Major products include substituted phenyl derivatives, reduced amine compounds, and oxidized thiazolyl derivatives.

Scientific Research Applications

This compound finds significant usage in:

  • Chemistry: : As a precursor in the synthesis of complex organic molecules.

  • Biology: : For studying enzyme interactions and receptor binding assays.

  • Industry: : Used in the manufacturing of specialized chemical products and intermediates.

Comparison with Similar Compounds

(3-Chlorophenyl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combined structural features. Similar compounds include:

  • (3-Chlorophenyl)(4-oxopiperidin-1-yl)methanone: : Lacks the thiazolyl group, resulting in different reactivity and biological activity.

  • (3-Chlorophenyl)(4-(4-methylphenyl)piperidin-1-yl)methanone: : Substitutes the thiazolyl group with a methylphenyl group, altering its binding properties.

  • (4-(4-Methylbenzo[d]thiazol-2-yl)oxy)piperidine: : Misses the chlorophenyl methanone component, which affects its overall stability and reactivity.

By examining these compounds, researchers can appreciate the unique contributions of each functional group in this compound to its chemical and biological properties.

Properties

IUPAC Name

(3-chlorophenyl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-13-4-2-7-17-18(13)22-20(26-17)25-16-8-10-23(11-9-16)19(24)14-5-3-6-15(21)12-14/h2-7,12,16H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHOJDQDEJFETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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